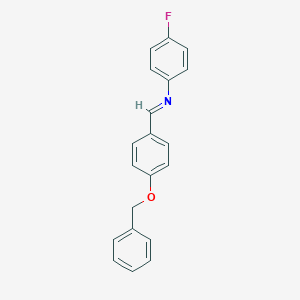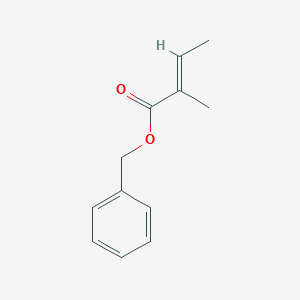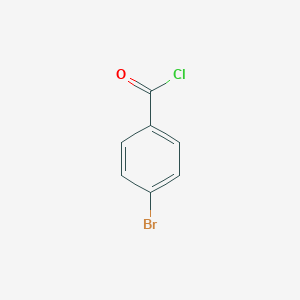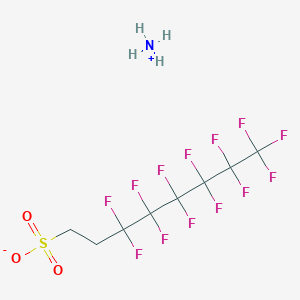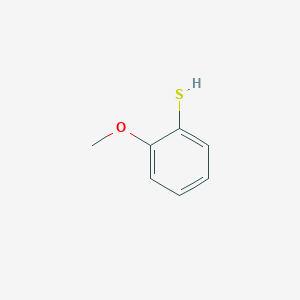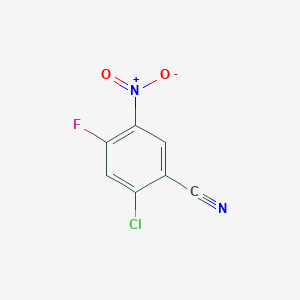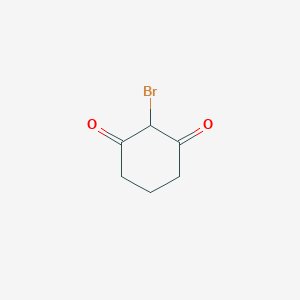
2-Bromocyclohexane-1,3-dione
Vue d'ensemble
Description
2-Bromocyclohexane-1,3-dione, also known as BCHD, is an organic compound with the molecular formula C6H7BrO2. It is a cyclic bromoacetal of cyclohexanone, and is a colorless liquid with a pleasant odor. BCHD is primarily used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
2-Bromocyclohexane-1,3-dione serves as a versatile intermediate in pharmaceutical synthesis. Its reactivity allows for the construction of complex molecular architectures found in various therapeutic agents. For instance, it’s utilized in the synthesis of N-isoindoline-1,3-dione heterocycles, which are explored for their potential as therapeutic agents due to their structure-activity relationships and biological properties .
Herbicides
In the agricultural sector, 2-Bromocyclohexane-1,3-dione derivatives have been tested for their herbicidal activity, particularly against the plant enzyme p-Hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a crucial target for triketone herbicides, and modifications to the 2-Bromocyclohexane-1,3-dione structure have led to compounds with potent inhibitory activity .
Colorants and Dyes
The compound’s derivatives are significant in the dye industry, where they contribute to the development of new colorants. For example, they are used in the synthesis of quinophthalone derivatives, which are important additives for color filters in image sensors, enhancing optical and chemical resistance properties .
Polymer Additives
2-Bromocyclohexane-1,3-dione is also relevant in the field of polymer science. It acts as a building block for conjugated polymers, which are used in organic solar cells. These polymers can function as self-additives, optimizing the performance of solar cells without the need for additional processing additives .
Organic Synthesis
This compound is a multifunctional scaffold for synthesizing various high-value organic molecules, including heterocycles and natural product derivatives. It’s instrumental in preparing six-membered oxygen-containing heterocycles, which are intermediates in synthesizing biologically active molecules with antiviral, antibacterial, and anticancer properties .
Propriétés
IUPAC Name |
2-bromocyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUJDMSDEQBNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377871 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclohexane-1,3-dione | |
CAS RN |
60060-44-8 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-bromocyclohexane-1,3-dione be used to synthesize heterocyclic compounds?
A1: Yes, research suggests that 2-bromocyclohexane-1,3-dione can react with ethyl 2-pyridylacetate to produce a heterocyclic compound. Specifically, this reaction yields 10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine, albeit in low yields []. This highlights the potential of 2-bromocyclohexane-1,3-dione as a building block in organic synthesis.
Q2: Does the presence of bromine in 2-bromocyclohexane-1,3-dione influence its conformational preference?
A2: Theoretical studies employing density functional theory (DFT) calculations suggest that 2-bromocyclohexane-1,3-dione predominantly exists in the axial chair conformation []. This preference is attributed to a combination of factors, including the generalized anomeric effect (GAE) and steric repulsion. Notably, the presence of the electronegative bromine atom contributes to the GAE, further stabilizing the axial conformation compared to the equatorial one.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


